molecular formula C20H32O3 B15287243 Trachyloban-6B,18,19-triol

Trachyloban-6B,18,19-triol

Cat. No.: B15287243
M. Wt: 320.5 g/mol
InChI Key: OGQXEROGLJNNHQ-VUHMVXJCSA-N
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Description

Trachyloban-6β,18,19-triol is a trihydroxy diterpene derivative, structurally characterized by hydroxyl groups at positions 6β, 18, and 19 of the trachylobane skeleton. While its exact biological role remains under investigation, studies highlight its interaction with mycobacterial enzymes, particularly 3β-hydroxysteroid dehydrogenase (3-HSD), which oxidizes it to a 3-keto-4-ene metabolite—a reaction analogous to cholesterol metabolism . However, structural distinctions from steroidal triols (e.g., cholestane or spirostan derivatives) underscore unique biochemical properties and applications.

Properties

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(1S,3R,4S,9S,10R,12R,13R)-5,5-bis(hydroxymethyl)-9,13-dimethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecan-3-ol

InChI

InChI=1S/C20H32O3/c1-17-4-3-5-19(10-21,11-22)16(17)14(23)8-20-7-13-12(6-15(17)20)18(13,2)9-20/h12-16,21-23H,3-11H2,1-2H3/t12-,13?,14-,15+,16+,17+,18-,20-/m1/s1

InChI Key

OGQXEROGLJNNHQ-VUHMVXJCSA-N

Isomeric SMILES

C[C@@]12CCCC([C@H]1[C@@H](C[C@]34[C@H]2C[C@@H]5C(C3)[C@@]5(C4)C)O)(CO)CO

Canonical SMILES

CC12CCCC(C1C(CC34C2CC5C(C3)C5(C4)C)O)(CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trachyloban-6B,18,19-triol typically involves multiple steps, starting from simpler diterpenoid precursors. One common approach is the bioinspired two-phase synthetic strategy. The first phase involves enantioselective and scalable access to intermediate compounds such as methyl ent-trachyloban-19-oate. The second phase employs chemical C-H oxidation methods to selectively convert these intermediates into higher functionalized trachylobanes, including this compound .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry and biotechnological methods may pave the way for more efficient production routes in the future.

Chemical Reactions Analysis

Types of Reactions

Trachyloban-6B,18,19-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of trachyloban-6B,18,19-triol involves its interaction with various molecular targets and pathways. Its hydroxyl groups enable it to form hydrogen bonds with biological molecules, influencing their function. The compound’s tricyclic structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Trachyloban-6β,18,19-triol and related triols:

Compound Structural Class Hydroxyl Positions Biological Activity Metabolic Pathway
Trachyloban-6β,18,19-triol Trachylobane diterpene 6β, 18, 19 Converted to 3-keto-4-ene by 3-HSD, enhancing inhibitory effects on microbial enzymes Oxidized via mycobacterial 3-HSD to bioactive metabolites
Cholestane-3β,5α,6β-triol Cholestane steroid 3β, 5α, 6β Induces oxidative stress in vascular smooth muscle cells (VSMCs) and mitochondria, linked to atherosclerosis Triggers lipid peroxidation, disrupts mitochondrial membrane potential, and releases cytochrome C
5α-Spirostan-2β,3β,6β-triol Spirostan steroid 2β, 3β, 6β Structural analog with uncharacterized bioactivity; potential differences in solubility/receptor binding due to hydroxyl positioning Not explicitly studied in provided evidence
Fluorosteroids Fluorinated sterol analogs Variable (e.g., 3β-OH) Oxidized to 3-keto-4-ene forms by 3-HSD, increasing inhibitory potency similar to Trachyloban-6β,18,19-triol Shared oxidation pathway with Trachyloban-6β,18,19-triol via 3-HSD

Structural and Functional Analysis

  • Core Structure: Trachyloban-6β,18,19-triol belongs to the diterpene family, distinct from steroidal triols like cholestane or spirostan derivatives. This difference in backbone (diterpene vs. cyclopentanoperhydrophenanthrene) influences membrane interaction and enzyme specificity. Cholestane-3β,5α,6β-triol, a cholesterol oxidation product, features a planar sterol structure, enabling integration into lipid bilayers and disruption of mitochondrial function .
  • Hydroxyl Group Positioning :

    • The 6β,18,19-triol configuration in Trachyloban may limit membrane permeability compared to cholestane-triol’s 3β,5α,6β arrangement, which aligns with cholesterol’s orientation in membranes.
    • Fluorosteroids, while structurally similar to cholesterol, exhibit enhanced metabolic stability and inhibitory effects post-oxidation due to fluorine substitution .
  • Oxidative Pathways: Both Trachyloban-6β,18,19-triol and fluorosteroids are oxidized by 3-HSD to 3-keto-4-ene metabolites, which exhibit heightened inhibitory activity against microbial targets .

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